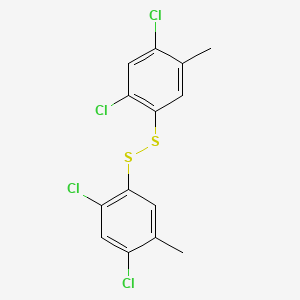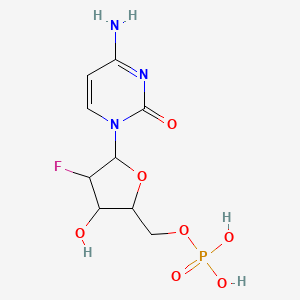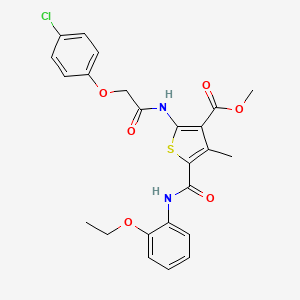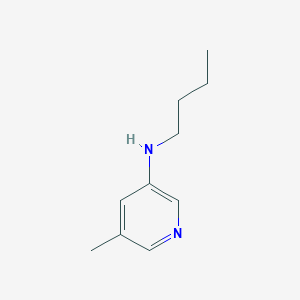
N-Butyl-5-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-5-methylpyridin-3-amine is a pyridine derivative with a butyl group attached to the nitrogen atom and a methyl group at the 5-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Butyl-5-methylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of 5-methylpyridin-3-amine with butyl halides under basic conditions. The reaction typically uses a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl bromide or butyl chloride to form the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the butyl group onto the pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Butyl-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of N-Butyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyridin-3-amine: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
N-Butylpyridin-3-amine: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
N-Butyl-2-methylpyridin-3-amine: Has a methyl group at the 2-position instead of the 5-position, leading to different steric and electronic properties
Uniqueness
The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N-butyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-5-12-10-6-9(2)7-11-8-10/h6-8,12H,3-5H2,1-2H3 |
Clé InChI |
STMIDRISHRUZSL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CN=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


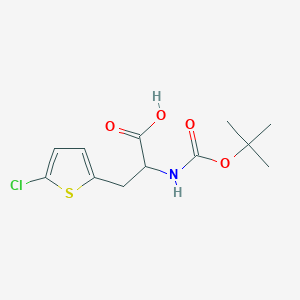
![Oxirane,2-[8-(trimethoxysilyl)octyl]-](/img/structure/B15089828.png)
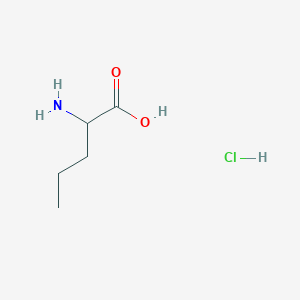
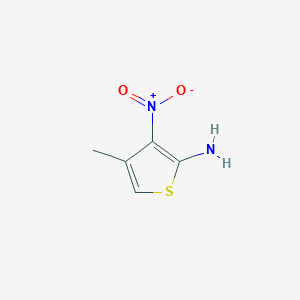
![1-[4-(1H-Pyrazol-4-YL)phenyl]-ethanone](/img/structure/B15089854.png)
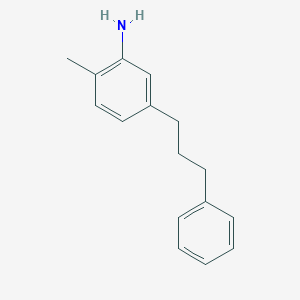
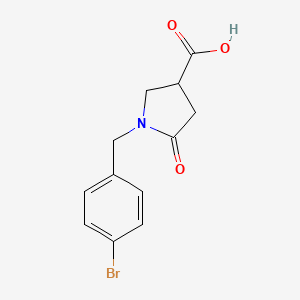
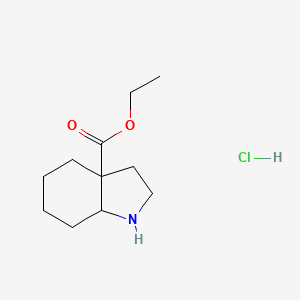
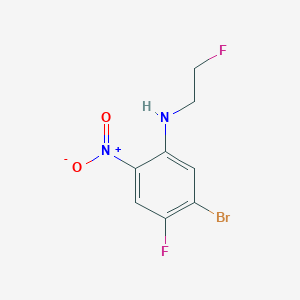
![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
